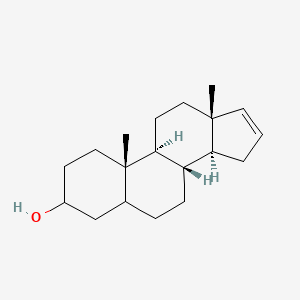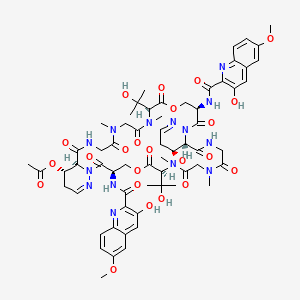
Luzopeptin b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luzopeptin b is a natural product found in Actinomadura with data available.
Aplicaciones Científicas De Investigación
DNA Interactions and Antitumor Properties
Luzopeptin B, along with other luzopeptins, shows notable interactions with deoxyribonucleic acid (DNA). Luzopeptins A, B, and C all demonstrate binding with DNA, influencing its structure and function. Specifically, these compounds intercalate with DNA, potentially affecting DNA synthesis and cell growth. This compound, being one of the less acetylated variants, has shown particular characteristics in its interaction with DNA. Studies have indicated that its DNA binding can result in changes in fluorescence and absorption, pointing to its potential role in affecting DNA properties and functions (Huang & Crooke, 1985). Moreover, this compound has been investigated for its ability to intercalate into DNA, with atomic force microscopy revealing insights into its binding mode. This research suggested that this compound has a higher degree of bisintercalation in DNA sequences with lower GC content, indicating a selective interaction with different DNA structures (Berge, Haken, Waring, & Henderson, 2003).
Ribosomal RNA Synthesis Inhibition and Cellular Effects
This compound's impact on cellular functions has been a subject of interest, particularly in the context of its antitumor properties. It has been found to influence the localization of protein B23 in HeLa cells and inhibit ribosomal RNA synthesis. These effects were observed at specific concentration levels, and comparisons with other luzopeptins showed varying degrees of activity. The ability of this compound to alter protein localization and RNA synthesis suggests its potential utility in antitumor strategies (Yung, Busch, & Chan, 1986).
Structural Insights and Molecular Interactions
Research has delved into the structural aspects of this compound and its molecular interactions. Detailed studies using NMR spectroscopy and molecular dynamics calculations have provided insights into the luzopeptin-DNA complex structure. These studies have helped elucidate how this compound interacts with DNA at a molecular level, contributing to the understanding of its binding specificity and potential therapeutic applications (Zhang & Patel, 1991).
Synthesis and Chemical Analysis
The synthesis of this compound has been an area of significant interest due to its complex structure and potential biomedical applications. Efforts in total synthesis have aimed to address challenges related to its chemical sensitivity and rarity. These synthesis studies are crucial for facilitating further medicinal chemistry research and potential drug development based on this compound (Ciufolini, 2005).
Propiedades
Número CAS |
76149-24-1 |
|---|---|
Fórmula molecular |
C62H76N14O23 |
Peso molecular |
1385.3 g/mol |
Nombre IUPAC |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1 |
Clave InChI |
HIWMCVYLBVFQQN-VBOHDVKSSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
SMILES canónico |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Sinónimos |
BBM 928B BBM-928 B BBM-928B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




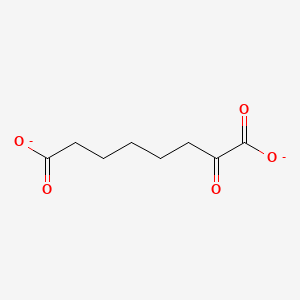
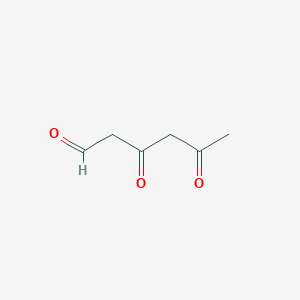
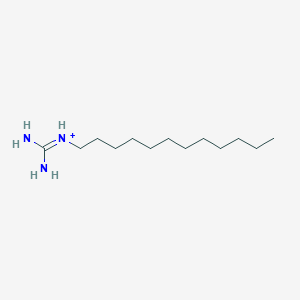

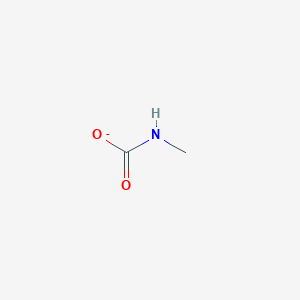

![[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(E,4R)-4-acetamidopent-2-en-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate](/img/structure/B1258558.png)
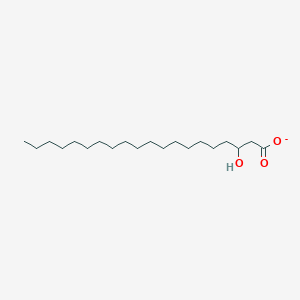
![(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21S,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1258560.png)
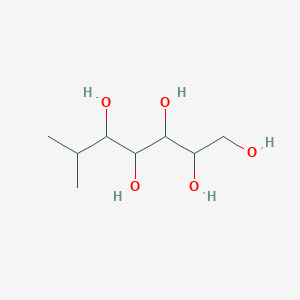
![(1R,9R,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1258562.png)
